molecular formula C24H27N5O B3019455 4-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide CAS No. 2034350-49-5

4-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide

カタログ番号: B3019455
CAS番号: 2034350-49-5
分子量: 401.514
InChIキー: RRTOBYBMHYFRGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative featuring a 1H-pyrrole substituent at the para position of the benzamide core and a 5,6,7,8-tetrahydrocinnolin-3-yl moiety attached to the piperidin-4-yl group. The presence of the tetrahydrocinnolin system, a partially saturated bicyclic heteroaromatic scaffold, may enhance binding affinity and metabolic stability compared to simpler heterocycles .

特性

IUPAC Name

4-pyrrol-1-yl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c30-24(18-7-9-21(10-8-18)28-13-3-4-14-28)25-20-11-15-29(16-12-20)23-17-19-5-1-2-6-22(19)26-27-23/h3-4,7-10,13-14,17,20H,1-2,5-6,11-12,15-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTOBYBMHYFRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Piperidine Linkers

Several benzamide analogs share the piperidine-linked pharmacophore but differ in substituents and heterocyclic appendages:

Compound Name Key Structural Differences Binding Affinity/Activity Data (if available)
Target Compound 5,6,7,8-Tetrahydrocinnolin-3-yl, 1H-pyrrol-1-yl No direct activity data in evidence. HRMS: Not reported.
4-chloro-N-{1-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl]piperidin-4-yl}benzamide Tetrahydroquinolin (instead of tetrahydrocinnolin), chloro substituent No explicit data; structural focus on solubility.
N-[1-(pyrazin-2-yl)piperidin-4-yl]benzamide derivatives Pyrazine ring (vs. tetrahydrocinnolin), fluoro and alkoxy substituents LC-MS m/z = 474 [M+H]+ (Example 18, ).

Key Insights :

  • Pyrazine-containing analogs (e.g., Example 19 in ) exhibit distinct electronic profiles due to the electron-deficient pyrazine ring, which may influence receptor interactions.
Compounds with 1H-Pyrrole Substituents

The 1H-pyrrole moiety is a notable feature shared with other bioactive molecules:

Compound Name Structural Context Physicochemical Data
Target Compound 1H-Pyrrole at benzamide para position Molecular formula: C27H26N6O (calculated).
N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide (3f) Simpler benzamide with pyrrole, no piperidine or cinnolin HRMS: m/z = 293.1104 [M+H]+ .

Key Insights :

  • The target compound’s pyrrole group may enhance π-π stacking interactions in binding pockets, similar to compound 3f . However, its extended structure (piperidine-cinnolin linkage) likely increases molecular weight and complexity, affecting bioavailability.
Heterocyclic Systems in Piperidine-Linked Amides

Compounds with fused or saturated heterocycles attached to piperidine demonstrate diverse pharmacological profiles:

Compound Name Heterocycle Type Notable Features
Target Compound 5,6,7,8-Tetrahydrocinnolin (partially saturated cinnoline) Potential for kinase or protease inhibition.
N-ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide Thiophene-carbonyl group, fluorinated benzamide High binding energy in SARS-CoV-2 studies .
1-[4-methyl-3-(2-oxopyrrolidin-1-yl)... (truncated in ) Oxopyrrolidine, pyrimidine core Not fully described; in silico antiviral activity.

Key Insights :

  • The tetrahydrocinnolin system in the target compound is distinct from thiophene or pyrimidine-based analogs , offering unique hydrogen-bonding and steric properties.
  • Fluorinated analogs (e.g., compound 127 in ) exhibit enhanced binding energies in computational models, suggesting that halogenation could be a strategy to optimize the target compound.

Research Findings and Data Gaps

  • Synthetic Accessibility: The target compound’s synthesis likely follows established benzamide coupling strategies, as seen in , but the tetrahydrocinnolin-piperidine linkage may require specialized heterocyclic chemistry.
  • Biological Activity: No direct activity data for the target compound were found in the provided evidence. However, analogs with similar scaffolds (e.g., ) show promise in antiviral and kinase-targeting contexts, suggesting plausible therapeutic avenues.
  • Optimization Potential: Structural modifications, such as fluorination (as in ) or pyrazine incorporation (as in ), could be explored to enhance potency or pharmacokinetics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。